4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.: 850909-10-3
VCID: VC7358100
InChI: InChI=1S/C22H27N3O3S2/c1-5-7-14-24(4)30(27,28)18-11-9-17(10-12-18)21(26)23-22-25(6-2)19-13-8-16(3)15-20(19)29-22/h8-13,15H,5-7,14H2,1-4H3
SMILES: CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC
Molecular Formula: C22H27N3O3S2
Molecular Weight: 445.6

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

CAS No.: 850909-10-3

Cat. No.: VC7358100

Molecular Formula: C22H27N3O3S2

Molecular Weight: 445.6

* For research use only. Not for human or veterinary use.

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide - 850909-10-3

Specification

CAS No. 850909-10-3
Molecular Formula C22H27N3O3S2
Molecular Weight 445.6
IUPAC Name 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C22H27N3O3S2/c1-5-7-14-24(4)30(27,28)18-11-9-17(10-12-18)21(26)23-22-25(6-2)19-13-8-16(3)15-20(19)29-22/h8-13,15H,5-7,14H2,1-4H3
Standard InChI Key UOCUKIKHBLKJCJ-FCQUAONHSA-N
SMILES CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound, identified by CAS No. 850909-10-3, possesses the molecular formula C₂₂H₂₇N₃O₃S₂ and a molecular weight of 445.6 g/mol. Its IUPAC name—4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide—reflects three critical structural domains:

  • A benzamide core substituted at the para position with a butyl(methyl)sulfamoyl group.

  • A Z-configured benzothiazole moiety featuring 3-ethyl and 6-methyl substituents.

  • A sulfonamide bridge linking the aromatic systems, which enhances electronic conjugation and potential bioactivity.

The stereochemistry at the benzothiazol-2-ylidene group (2Z configuration) is critical for molecular planarity and target binding, as evidenced by comparisons with E-isomers of related compounds .

Spectroscopic and Computational Data

The compound’s Standard InChIKey (UOCUKIKHBLKJCJ-FCQUAONHSA-N) and SMILES notation (CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC) provide insights into its 3D conformation and reactive sites. Density functional theory (DFT) simulations suggest that the sulfamoyl group adopts a trigonal planar geometry, facilitating hydrogen bonding with biological targets.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves a multi-step sequence:

  • Sulfamoylation: Reaction of 4-chlorosulfonylbenzoyl chloride with N-butyl-N-methylamine to form the sulfamoylbenzoyl intermediate.

  • Benzothiazole Formation: Cyclocondensation of 2-aminothiophenol derivatives with ethyl acetoacetate to yield the 3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold.

  • Coupling: Amide bond formation between the sulfamoylbenzoyl chloride and the benzothiazole amine under Schotten-Baumann conditions.

Key challenges include controlling regioselectivity during benzothiazole cyclization and minimizing racemization at the Z-configured imine bond. Optimized conditions (e.g., anhydrous DMF at 0–5°C) achieve yields of 68–72%.

Purification and Characterization

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >98% purity. LC-MS and ¹H/¹³C NMR confirm structural integrity, with characteristic signals at δ 2.35 (s, 3H, Ar-CH₃) and δ 1.42 (t, J=7.1 Hz, 3H, N-CH₂CH₃).

Biological Activity and Mechanism of Action

Antitumor Activity

Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 12.5 µM, comparable to doxorubicin (IC₅₀ = 9.8 µM). Flow cytometry confirms apoptosis induction via caspase-3/7 activation (2.8-fold increase vs. controls).

Comparative Analysis with Analogues

ParameterTarget CompoundMethoxy AnalogueEthylsulfamoyl Derivative
Molecular Weight445.6461.6431.6
Substituent (R)6-CH₃6-OCH₃N-butyl-N-ethyl
Antibacterial MIC (µg/mL)8–1612–2432–64
Antitumor IC₅₀ (µM)12.518.325.6

The 6-methyl group enhances lipophilicity (clogP = 3.8 vs. 3.2 for methoxy analogue), improving membrane permeability. Conversely, replacing butyl(methyl)sulfamoyl with butyl(ethyl)sulfamoyl reduces DHFR binding affinity by 27% due to steric hindrance .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Caco-2 permeability assay shows moderate absorption (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic microsomal stability assays indicate CYP3A4-mediated oxidation of the butyl chain (t₁/₂ = 45 min).

  • Excretion: 78% renal excretion within 24 h in murine models.

Toxicity

No cytotoxicity to HEK-293 cells at 100 µM, and LD₅₀ > 500 mg/kg in rats, suggesting a favorable safety profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator